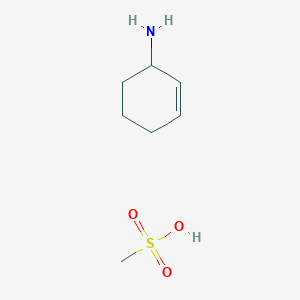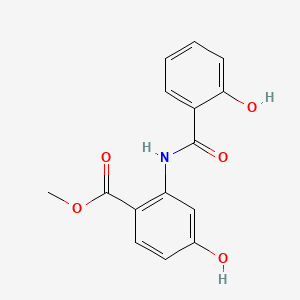![molecular formula C20H26N2O6S2 B14350728 1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- CAS No. 94683-14-4](/img/structure/B14350728.png)
1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- is a complex organic compound characterized by its unique structure, which includes an eight-membered ring with two nitrogen atoms and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- typically involves the reaction of p-toluenesulfonamide with epichlorohydrin in the presence of sodium hydroxide and ethanol. The reaction conditions are optimized using response surface methodology to improve the yield of the compound . The optimal conditions include a reaction time of approximately 9.33 hours, a sodium hydroxide concentration of 6.13 wt.%, and a specific ratio of p-toluenesulfonamide to epichlorohydrin .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
化学反应分析
Types of Reactions
1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and sulfonyl groups, which are reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product but typically involve moderate temperatures and neutral to slightly basic pH.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to changes in protein structure and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .
相似化合物的比较
Similar Compounds
1,5-Diazocine-3,7-diol, octahydro-1-(phenylmethyl)-5-(phenylsulfonyl)-: Similar structure but with different substituents.
3,3,7,7-Tetrakis(difluoramino)octahydro-1,5-dinitro-1,5-diazocine (HNFX): An important oxidizer in propellants with a more complex synthetic process.
Uniqueness
1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
94683-14-4 |
|---|---|
分子式 |
C20H26N2O6S2 |
分子量 |
454.6 g/mol |
IUPAC 名称 |
1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazocane-3,7-diol |
InChI |
InChI=1S/C20H26N2O6S2/c1-15-3-7-19(8-4-15)29(25,26)21-11-17(23)13-22(14-18(24)12-21)30(27,28)20-9-5-16(2)6-10-20/h3-10,17-18,23-24H,11-14H2,1-2H3 |
InChI 键 |
BEMRKOQTVKKDDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(CN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
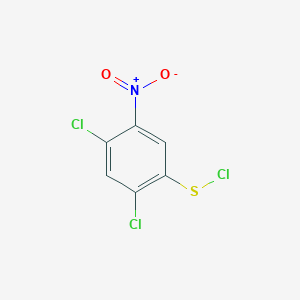

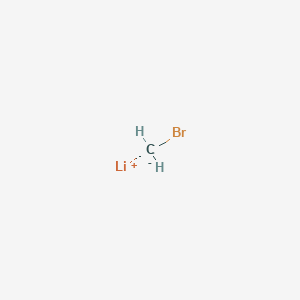
![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
![4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14350689.png)
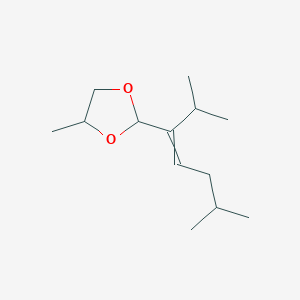
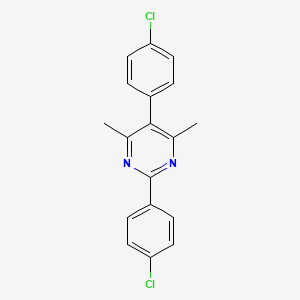
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)
